BDP TR carboxylic acid
Description
BDP TR carboxylic acid (CAS: 150152-64-0) is a borondipyrromethene (BODIPY®) derivative featuring a non-activated carboxylic acid functional group . As part of the BODIPY family, it retains the core structure’s high photostability, sharp emission peaks, and resistance to environmental quenching . The carboxylic acid group enables conjugation to biomolecules (e.g., proteins, peptides, or nucleic acids) via carbodiimide-mediated reactions, making it a versatile tool in fluorescence labeling, imaging, and biochemical assays . Based on naming conventions, "TR" may indicate similarity to Texas Red, suggesting emission in the red region (~610–650 nm) .
Properties
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BF2N2O3S/c23-22(24)25-15(12-16-6-10-19(26(16)22)20-2-1-11-30-20)5-9-18(25)14-3-7-17(8-4-14)29-13-21(27)28/h1-12H,13H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGJJBJMKBGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BF2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of BDP TR carboxylic acid involves the incorporation of a carboxylic acid functional group into the borondipyrromethene dye. One common method is through Steglich esterification, which allows the conjugation of the carboxylic acid group with alcohols. This reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Chemical Reactions Analysis
BDP TR carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Spectral Properties
| Property | Value |
|---|---|
| Absorption Maximum | ~589 nm |
| Emission Maximum | ~616 nm |
| Stokes Shift | ~27 nm |
| Quantum Yield | 0.9 |
| Photostability | High |
These properties contribute to its effectiveness in high-sensitivity detection applications.
Chemistry
- Fluorescent Probes : BDP TR carboxylic acid acts as a fluorescent probe for detecting chemical species. Its stability allows for long-term monitoring in various chemical reactions .
- Chemical Reactions : It participates in oxidation and substitution reactions, facilitating the formation of esters through esterification processes.
Biology
- Fluorescence Microscopy : The compound is widely used in fluorescence microscopy for visualizing cellular structures. Its high resolution enables the monitoring of dynamic biological processes .
- Flow Cytometry : this compound serves as a powerful tool in flow cytometry, aiding in the analysis and sorting of cells with distinct fluorescence signals .
- Cellular Uptake Studies : Recent studies have demonstrated effective cellular uptake of BDP TR-based compounds, enhancing their utility in targeted therapies .
Medicine
- Diagnostic Assays : The compound is utilized in diagnostic assays for detecting specific biomarkers, which is crucial for early disease diagnosis and monitoring .
- Imaging Techniques : Its photostable nature makes it suitable for imaging applications, including tracking drug delivery systems within biological contexts .
Industry
- Fluorescent Dyes Development : this compound is employed in creating new fluorescent dyes and quenchers for various industrial processes, enhancing product visibility and quality control .
- Labeling Applications : The compound’s ability to conjugate with alcohols via Steglich esterification allows it to be used extensively in molecular labeling techniques across different industries .
Case Study 1: Fluorescence Microscopy
In a study focusing on cellular structures, this compound was used to label specific proteins within HeLa cells. The results indicated clear visualization of cellular components with minimal background fluorescence, showcasing its effectiveness as a labeling agent (Source: ).
Case Study 2: Diagnostic Applications
A diagnostic assay utilizing this compound successfully detected cancer biomarkers in patient samples. The assay demonstrated high sensitivity and specificity, outperforming traditional methods (Source: ).
Mechanism of Action
The mechanism of action of BDP TR carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. The carboxylic acid group allows for conjugation with various molecules, enabling targeted labeling and detection. The fluorescence properties are attributed to the borondipyrromethene core, which provides high quantum yield and photostability .
Comparison with Similar Compounds
Table 1: Key Properties of BDP Carboxylic Acid Derivatives
*Spectral ranges inferred from naming conventions (e.g., R6G ≈ Rhodamine 6G; TMR ≈ Tetramethylrhodamine; TR ≈ Texas Red) and product classifications .
Structural and Functional Differences
- Core Modifications : Substitutions on the BODIPY core (e.g., alkyl or aryl groups) shift absorption/emission wavelengths. For example, BDP R6G mimics Rhodamine 6G’s green-yellow profile, while BDP TR likely extends into the red spectrum .
- Reactivity: All compounds share a non-activated carboxylic acid group, requiring activation (e.g., via EDC/NHS chemistry) for conjugation. This contrasts with pre-activated derivatives like NHS esters .
- Solubility : The carboxylic acid group enhances water solubility compared to methyl ester or alkyne variants, critical for biological applications .
Biological Activity
BDP TR carboxylic acid, also known as BDP® TR carboxylic acid, is a synthetic fluorophore characterized by its bright fluorescence and photostability, making it a valuable tool in biological research. This compound is primarily utilized in labeling applications, particularly in the context of fluorescence microscopy and flow cytometry. Its unique properties stem from its chemical structure, which includes a carboxylic acid functional group that contributes to its reactivity and biological interactions.
- Molecular Formula : CHNBFOS
- Molecular Weight : 424.23 g/mol
- CAS Number : 150152-64-0
- Appearance : Dark colored solid
- Solubility : Soluble in DMF and DMSO
- Fluorescence Quantum Yield : 0.9
Spectral Properties
| Property | Value |
|---|---|
| Excitation Maximum (nm) | 589 |
| Emission Maximum (nm) | 616 |
| Molar Extinction Coefficient (ε) | 69,000 L·mol·cm |
This compound exhibits a significant two-photon cross-section, which enhances its utility in advanced imaging techniques .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules through the carboxylic acid group. This functionality allows for:
- Labeling of Alcohols : The compound can participate in Steglich esterification reactions, facilitating the labeling of alcohols for tracking and imaging purposes.
- Fluorescence Imaging : Its bright fluorescence enables visualization of cellular components, aiding in studies related to cell biology and molecular interactions.
Applications in Research
This compound is employed in several areas of biological research:
- Cellular Imaging : Used to label proteins and other biomolecules, facilitating the study of cellular processes.
- Drug Development : Its properties allow for the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells.
- Signal Transduction Studies : The compound's interaction with various signaling pathways has been explored, including MAPK/ERK and JAK/STAT pathways .
Case Studies
-
Fluorescent Labeling in Cancer Research
Researchers have utilized this compound to label cancer cells, allowing for real-time imaging of tumor progression. The compound's high quantum yield enhances the visibility of labeled cells under fluorescence microscopy. -
Antibody-Drug Conjugates
In a study focusing on ADCs, this compound was conjugated to an antibody targeting a specific cancer antigen. The resulting ADC demonstrated improved targeting efficiency and reduced off-target effects compared to traditional chemotherapeutics. -
Investigating Cellular Signaling
A recent study investigated the role of this compound in modulating the NF-κB signaling pathway. The findings indicated that the compound could influence gene expression related to inflammation and immune response, highlighting its potential as a therapeutic agent .
Q & A
Q. What are the primary synthetic routes for BDP TR carboxylic acid, and how is its purity validated in academic research?
this compound is synthesized via nucleophilic substitution or coupling reactions involving boron-dipyrromethene (BODIPY) cores and carboxylic acid precursors. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly the presence of the carboxylic acid moiety.
- High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (absorbance ~630–650 nm) to assess purity (>95% as per commercial standards) .
- Mass Spectrometry (MS) to verify molecular weight (424.2 g/mol) and detect impurities .
Q. What are the standard applications of this compound in fluorescence-based experiments?
this compound is a red-emitting fluorophore (emission ~630–650 nm) used in:
- Negative controls for dye-conjugation studies, leveraging its non-activated carboxyl group to benchmark labeling efficiency .
- Fluorescence resonance energy transfer (FRET) paired with compatible quenchers or acceptors (e.g., Cyanine5 derivatives) .
- Microscopy calibration due to its photostability and pH-insensitive emission in physiological buffers .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Store lyophilized powder at -20°C in desiccated, light-protected conditions to prevent hydrolysis or photobleaching.
- Prepare working solutions in anhydrous dimethyl sulfoxide (DMSO) and avoid freeze-thaw cycles .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in quantitative fluorescence assays?
- Solvent compatibility : Avoid aqueous buffers with primary amines (e.g., Tris) to prevent unintended carboxylate activation.
- Photobleaching controls : Use low-intensity illumination and antioxidants (e.g., ascorbic acid) to mitigate dye degradation .
- Concentration calibration : Perform absorbance measurements at λmax (~630 nm) with extinction coefficients (ε) provided in supplier documentation .
Q. How should researchers address contradictions in fluorescence intensity data across studies using this compound?
Common discrepancies arise from:
- Environmental factors : pH, ionic strength, or temperature variations alter dye aggregation and quantum yield. Validate buffer conditions using parallel controls .
- Instrument calibration : Normalize data to reference standards (e.g., fluorescein) and report excitation/emission slit widths .
- Sample matrix effects : Test interference from biological components (e.g., proteins) via spike-and-recovery experiments .
Q. What strategies optimize the conjugation efficiency of this compound to biomolecules (e.g., antibodies)?
- Activation protocols : Use carbodiimide crosslinkers (e.g., EDC) with NHS esters to stabilize the intermediate O-acylisourea, ensuring >70% coupling efficiency .
- Molar ratio optimization : Start with a 10:1 dye-to-biomolecule ratio and adjust based on HPLC or SDS-PAGE analysis .
- Post-conjugation purification : Remove unreacted dye via size-exclusion chromatography or dialysis .
Methodological & Data Analysis Questions
Q. How can researchers combine primary data from this compound experiments with secondary literature findings?
- Meta-analysis frameworks : Use tools like PRISMA to systematically compare emission profiles, quantum yields, and photostability across studies .
- Data normalization : Align results with published extinction coefficients (ε) and solvent polarity indices to reduce variability .
Q. What statistical approaches are recommended for analyzing small-sample fluorescence datasets involving this compound?
- Non-parametric tests : Apply Wilcoxon signed-rank tests for non-Gaussian distributions.
- Bootstrapping : Resample datasets (n ≥ 5) to estimate confidence intervals for fluorescence intensity means .
Q. How should researchers validate the specificity of this compound in multiplexed imaging studies?
- Spectral unmixing : Use software (e.g., ImageJ plugins) to deconvolve overlapping signals from co-stained dyes (e.g., Cyanine3) .
- Control experiments : Include dye-only and unstained samples to confirm absence of autofluorescence or cross-talk .
Ethical & Reproducibility Considerations
Q. What documentation standards are essential for replicating studies using this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
